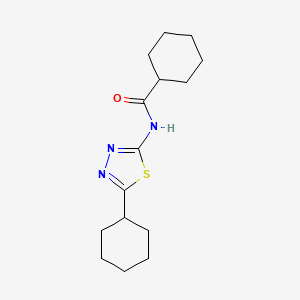

![molecular formula C12H16N4O2 B5522171 5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5522171.png)

5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that include pyrazole and oxadiazole derivatives. These compounds are of significant interest due to their diverse chemical and biological properties. The literature review did not yield specific results for "5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole," but related research provides a basis for understanding similar compounds' synthesis, structural characteristics, and potential applications.

Synthesis Analysis

The synthesis of related pyrazole and oxadiazole derivatives typically involves multi-step chemical reactions starting from basic organic compounds. For instance, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives has been achieved from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, employing methods like reflux with hydrazine hydrate and cyclization reactions (Jiang et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as IR, NMR, HRMS spectra, and X-ray diffraction analysis. These methods allow for the determination of the spatial structure and the investigation of optical properties, such as UV-vis absorption and fluorescence spectral characteristics, which vary depending on substituents and solvent polarity (Jiang et al., 2012).

Chemical Reactions and Properties

Related pyrazole and oxadiazole derivatives exhibit a variety of chemical behaviors, including reactions with hydrazine hydrate to form acetohydrazide derivatives and subsequent cyclization to produce oxadiazole derivatives. These reactions are crucial for synthesizing various biologically active compounds (Asif et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. The absorption and emission spectra, critical for determining optical properties, are affected by the substituents on the pyrazole moiety and solvent polarity (Jiang et al., 2012).

Aplicaciones Científicas De Investigación

Fungicidal Activity

Research on 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-oxadiazoles (thiadiazoles) prepared as potential fungicides showed significant activity against Rhizoctonia solani, a major rice disease in China (H. Chen, Z. Li, Y. Han, 2000).

Optical Properties

A series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate exhibited significant UV-vis absorption and fluorescence spectral characteristics, suggesting their potential in materials science (Zhen-Ju Jiang et al., 2012).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition ability towards mild steel in sulphuric acid, showing significant protective layer formation and mixed type behaviour of inhibitors, indicating their application in materials protection and engineering (P. Ammal et al., 2018).

Antibacterial Activity

Compounds with a 1,3,4-oxadiazole backbone have been synthesized and tested for antibacterial activity, indicating their utility in developing new antimicrobial agents (А. А. Aghekyan et al., 2020).

Anticancer Properties

Pyrazole derivatives, due to their chemical and pharmacologic importance, have been synthesized and screened for in vitro antiproliferative activity, showing potential as anticancer agents (Sindhu Jose, 2017).

Direcciones Futuras

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and exploring its potential biological activities. Given the broad range of activities exhibited by pyrazole derivatives , this compound could be of interest in the development of new drugs.

Propiedades

IUPAC Name |

5-[2-(1-methylpyrazol-4-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-16-7-9(6-13-16)2-3-11-14-12(15-18-11)10-4-5-17-8-10/h6-7,10H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSMZKBYKBYAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCC2=NC(=NO2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)

![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)

![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)

![11-(1-azepanyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522152.png)

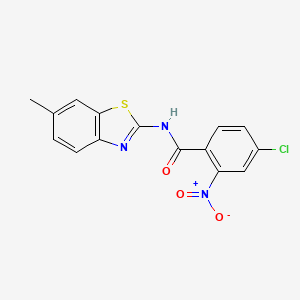

![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)

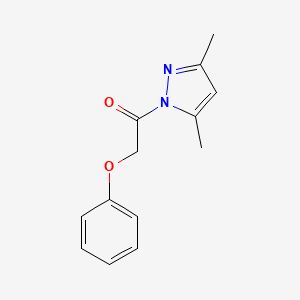

![2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol](/img/structure/B5522182.png)

![methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5522187.png)